molecular formula C6H10O7 B103209 (3R,4S,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid CAS No. 16533-48-5

(3R,4S,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid

Cat. No. B103209
CAS RN: 16533-48-5
M. Wt: 194.14 g/mol
InChI Key: VBUYCZFBVCCYFD-FLRLBIABSA-N
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Description

“(3R,4S,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid” is also known as Shikimic acid . It is a cyclohexene, a six-membered ring compound, with three hydroxyl groups (-OH) and a carboxylic acid group (-COOH) . The molecular weight of Shikimic acid is 174.15 .


Molecular Structure Analysis

The molecular structure of Shikimic acid consists of a cyclohexene ring with three hydroxyl groups and a carboxylic acid group . The IUPAC name for Shikimic acid is "(3R,4S,5R)-3,4,5-trihydroxycyclohex-1-ene-1-carboxylate" .


Physical And Chemical Properties Analysis

Shikimic acid has a molecular weight of 174.15 . More specific physical and chemical properties such as melting point, solubility, etc., are not provided in the search results.

Scientific Research Applications

Chlorogenic Acid (CGA) as a Model for Scientific Research Applications

Chlorogenic acid, a compound with similarities in functional groups (hydroxy and carboxylic acid functionalities) to "(3R,4S,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid," serves as an interesting case study for scientific research applications. CGA has been extensively studied for its antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertension properties, among others. It modulates lipid metabolism and glucose homeostasis, offering potential therapeutic roles in managing hepatic steatosis, cardiovascular disease, diabetes, and obesity. CGA's diverse biological activities highlight the potential research applications of polyhydroxy acids in developing natural food additives, therapeutic agents, and in the study of disease mechanisms (Naveed et al., 2018).

properties

IUPAC Name

(3R,4S,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-4,7-10H,1H2,(H,12,13)/t2-,3+,4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBUYCZFBVCCYFD-FLRLBIABSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(=O)C(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@@H]([C@H](C(=O)C(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

36389-86-3 (mono-hydrochloride salt)
Record name Provitamin C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016533485
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID901313625
Record name xylo-2-Hexulosonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901313625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4S,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid

CAS RN

16533-48-5
Record name xylo-2-Hexulosonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16533-48-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Provitamin C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016533485
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name xylo-2-Hexulosonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901313625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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